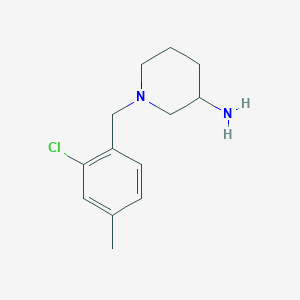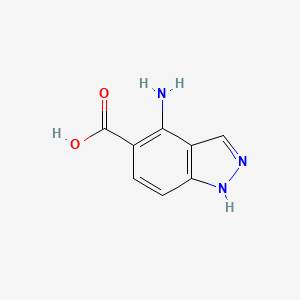
4-amino-1H-indazole-5-carboxylic acid
Vue d'ensemble
Description
“1H-Indazole-5-carboxylic acid, 4-amino-” is a heterocyclic compound . It has an empirical formula of C8H6N2O2 and a molecular weight of 162.15 . The compound is part of the indazole family, which is known for its wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .
Synthesis Analysis
The synthesis of indazoles, including “1H-Indazole-5-carboxylic acid, 4-amino-”, has been a topic of research in recent years . Strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “1H-Indazole-5-carboxylic acid, 4-amino-” can be represented by the SMILES stringOC(=O)c1ccc2[nH]ncc2c1 . This notation provides a way to describe the structure of the molecule in a text format. Physical and Chemical Properties Analysis
“1H-Indazole-5-carboxylic acid, 4-amino-” is a powder with a melting point of 318-322 °C . It has an assay of 97% .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Researchers have developed methods for synthesizing derivatives of indazole that are relevant for medicinal chemistry. For example, a study detailed the preparation of triazole-containing dipeptides, showcasing the versatility of indazole derivatives in creating molecules with potential biological activities, such as turn inducers and inhibitors for specific proteins like HSP90 (Ferrini et al., 2015). Similarly, another study focused on the design, synthesis, and evaluation of indazole derivatives for antitumor activity, highlighting the compound's structural characterization and its efficacy against various cancer cell lines (Lu et al., 2020).
Crystal Structure Analysis
The crystal structure of indazole derivatives has been studied to understand their physicochemical properties and how these influence their biological activity. One such study analyzed the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, providing insights into the crystalline form that could enhance the compound's bioactivity and therapeutic efficacy (Yong-zhou, 2008).
Potential Therapeutic Applications
Indazole derivatives have been explored for their potential therapeutic applications, including antiproliferative and anti-inflammatory activities. For instance, new indazole-carboxamide derivatives have shown significant in vitro antiproliferative activity against a range of tumor cell lines, suggesting their potential as anticancer agents (Maggio et al., 2011). Another study synthesized novel indazole derivatives with demonstrated ACE inhibitory activities, proposing them as candidates for treating hypertension with minimal toxicity (Vulupala et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-amino-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
This compound interacts with its target, the S1P1 receptor, in two ways. It can activate the receptor, which helps maintain endothelial barrier integrity . Alternatively, it can induce S1P1 desensitization, leading to peripheral blood lymphopenia .
Biochemical Pathways
The interaction of this compound with the S1P1 receptor affects several biochemical pathways. For instance, activation of the S1P1 receptor helps maintain the integrity of the endothelial barrier . On the other hand, S1P1 desensitization can lead to peripheral blood lymphopenia .
Result of Action
The activation of the S1P1 receptor by this compound helps maintain the integrity of the endothelial barrier . This can have various molecular and cellular effects, such as preventing the leakage of fluids into tissues and maintaining normal blood pressure. On the other hand, S1P1 desensitization can lead to peripheral blood lymphopenia , which can affect the immune response.
Analyse Biochimique
Biochemical Properties
1H-Indazole-5-carboxylic acid, 4-amino- plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . The interaction between 1H-Indazole-5-carboxylic acid, 4-amino- and COX-2 involves the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, 1H-Indazole-5-carboxylic acid, 4-amino- has been found to interact with various proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 1H-Indazole-5-carboxylic acid, 4-amino- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 1H-Indazole-5-carboxylic acid, 4-amino- has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Moreover, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cell survival and function . The impact of 1H-Indazole-5-carboxylic acid, 4-amino- on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 1H-Indazole-5-carboxylic acid, 4-amino- involves its interaction with specific biomolecules at the molecular level . This compound binds to the active sites of enzymes, such as COX-2, leading to enzyme inhibition . The binding interactions are facilitated by the unique structural features of 1H-Indazole-5-carboxylic acid, 4-amino-, which allow it to fit precisely into the enzyme’s active site . Additionally, 1H-Indazole-5-carboxylic acid, 4-amino- can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indazole-5-carboxylic acid, 4-amino- have been observed to change over time . The stability of this compound is a critical factor in its long-term effects on cellular function . Studies have shown that 1H-Indazole-5-carboxylic acid, 4-amino- remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, resulting in reduced efficacy . Long-term studies have also indicated that 1H-Indazole-5-carboxylic acid, 4-amino- can have sustained effects on cellular function, including persistent inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 1H-Indazole-5-carboxylic acid, 4-amino- vary with different dosages in animal models . At low doses, this compound has been shown to exert therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 1H-Indazole-5-carboxylic acid, 4-amino- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of 1H-Indazole-5-carboxylic acid, 4-amino- in animal models .
Metabolic Pathways
1H-Indazole-5-carboxylic acid, 4-amino- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound has been found to inhibit key metabolic enzymes, such as those involved in the glycolytic pathway, leading to altered metabolic flux and changes in metabolite levels . Additionally, 1H-Indazole-5-carboxylic acid, 4-amino- can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, further influencing cellular energy production and metabolism .
Transport and Distribution
The transport and distribution of 1H-Indazole-5-carboxylic acid, 4-amino- within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms, involving transporters that recognize its structural features . Once inside the cell, 1H-Indazole-5-carboxylic acid, 4-amino- can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of 1H-Indazole-5-carboxylic acid, 4-amino- within specific tissues are influenced by its interactions with tissue-specific binding proteins .
Subcellular Localization
The subcellular localization of 1H-Indazole-5-carboxylic acid, 4-amino- is a key determinant of its activity and function . This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 1H-Indazole-5-carboxylic acid, 4-amino- can be localized to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it influences metabolic processes and energy production . The subcellular localization of 1H-Indazole-5-carboxylic acid, 4-amino- is essential for its biochemical and cellular effects .
Propriétés
IUPAC Name |
4-amino-1H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBADENBPCXQSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate](/img/structure/B1488252.png)
![1-{[(2-Phenoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488256.png)



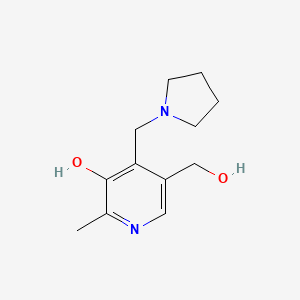

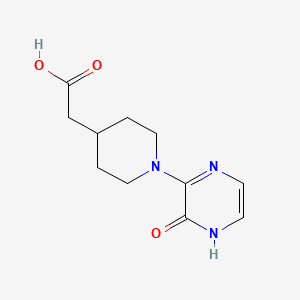
amine](/img/structure/B1488267.png)
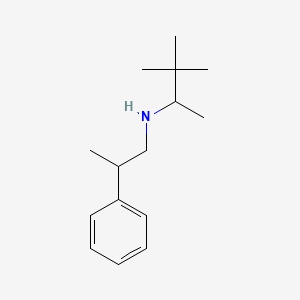
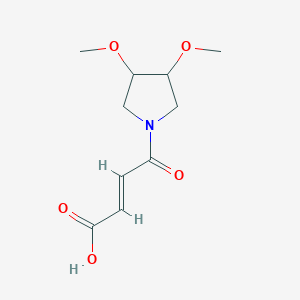
![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)

